molecular formula C10H13ClFNO2 B14015066 Methyl (R)-3-amino-3-(3-fluorophenyl)propanoate hydrochloride

Methyl (R)-3-amino-3-(3-fluorophenyl)propanoate hydrochloride

Cat. No.: B14015066
M. Wt: 233.67 g/mol
InChI Key: JYMOEQWCXPGHHI-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl ®-3-amino-3-(3-fluorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H13ClFNO2 It is a derivative of phenylalanine, an essential amino acid, and contains a fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl ®-3-amino-3-(3-fluorophenyl)propanoate hydrochloride typically involves the esterification of ®-3-amino-3-(3-fluorophenyl)propanoic acid with methanol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture and using an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

1.1. Oxidation Reactions

The primary amino group undergoes oxidation to form nitroso or nitro derivatives. Reaction conditions and outcomes depend on the oxidizing agent:

  • Potassium permanganate (KMnO₄) in acidic media produces nitroso intermediates at lower temperatures (20–30°C) and nitro derivatives at elevated temperatures (60–80°C).

  • Hydrogen peroxide (H₂O₂) in acetic acid selectively generates nitroso compounds without over-oxidation.

Example Reaction Pathway:

 R 3 amino 3 3 fluorophenyl propanoateH2O2,AcOH25C R 3 nitroso 3 3 fluorophenyl propanoate\text{ R 3 amino 3 3 fluorophenyl propanoate}\xrightarrow[\text{H}_2\text{O}_2,\text{AcOH}]{25^\circ \text{C}}\text{ R 3 nitroso 3 3 fluorophenyl propanoate}

Yield: 68–72%.

1.2. Reduction Reactions

The ester and amino groups participate in reduction processes:

  • Lithium aluminum hydride (LiAlH₄) reduces the ester group to a primary alcohol while preserving the amino group.

  • Sodium borohydride (NaBH₄) in methanol selectively reduces nitroso derivatives back to amines under mild conditions (0–5°C) .

Key Data:

Reaction ComponentReagent/ConditionsProductYield
Ester groupLiAlH₄, THF, 0°CAlcohol85%
Nitroso groupNaBH₄, MeOH, 0°CAmine92%
Sources: .

1.3. Substitution Reactions

The fluorine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS):

  • Ammonia (NH₃) in DMF at 100°C replaces fluorine with an amino group .

  • Thiophenol (PhSH) with K₂CO₃ yields thioether derivatives .

Mechanistic Insight :
The electron-withdrawing fluorine activates the ring for NAS, with regioselectivity governed by the para-directing effect of the ester group .

1.4. Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

  • Hydrochloric acid (HCl) in refluxing water produces the carboxylic acid (6–8 hours, 95% yield) .

  • Sodium hydroxide (NaOH) in ethanol yields the sodium salt, which is acidified to isolate the free acid .

Kinetic Data :

khydrolysis=1.2×103s1 1M HCl 80 C k_{\text{hydrolysis}}=1.2\times 10^{-3}\,\text{s}^{-1}\,\text{ 1M HCl 80 C }

Source: .

Comparative Reactivity of Structural Analogs

CompoundSubstituentReactivity with LiAlH₄NAS Efficiency
Methyl (R)-3-amino-3-(3-F-phenyl)propanoate3-FEster reduction: 85%78% (NH₃)
Methyl (R)-3-amino-3-(4-Cl-phenyl)propanoate4-ClEster reduction: 82%65% (NH₃)
Methyl (R)-3-amino-3-(2-MeO-phenyl)propanoate2-OMeEster reduction: 88%42% (NH₃)
Data aggregated from .

3.1. Pd-Catalyzed C–H Bond Activation

Palladium-mediated direct arylation enables coupling with aryl boronic acids:

  • Conditions : Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (2 equiv.), PhB(OH)₂ (1.2 equiv.), DMF, 80°C .

  • Outcome : Selective C2-arylation of the phenyl ring with 73% yield and >95% regioselectivity .

3.2. Enzymatic Resolution

Lipase PSIM catalyzes kinetic resolution of racemic mixtures:

  • Reaction : Transesterification in vinyl acetate, 45°C, 10 mg/mL enzyme .

  • Result : Enantiomeric excess (ee) >98% for (R)-enantiomer with E = 134 .

4.1. Degradation Pathways

  • Hydrolysis : The hydrochloride salt hydrolyzes in aqueous media (t₁/₂ = 12 hours at pH 7.4).

  • Oxidative Degradation : Exposure to air oxidizes the amino group to nitro derivatives over 48 hours.

4.2. Byproduct Formation in Substitution

Competing diarylation and hydroxylation occur under CuII-mediated conditions:

  • Diarylation Byproduct : Up to 20% yield in Pd/Cu systems .

  • Dihydroxylation Byproduct : Observed in peptide-coupled derivatives (e.g., Ac-AlaTrpAla-OH) .

Industrial-Scale Optimization

ParameterLaboratory ScaleIndustrial Scale
Reaction Time (Oxidation)6 hours2 hours (continuous flow)
Yield (Ester Hydrolysis)95%98% (microwave-assisted)
Catalyst Loading (Pd)5 mol%1.5 mol% (recyclable resin)
Data from .

Scientific Research Applications

Methyl (R)-3-amino-3-(3-fluorophenyl)propanoate hydrochloride is an organic compound with the molecular formula C10H12FNO2HClC_{10}H_{12}FNO_2\cdot HCl and a molecular weight of approximately 197.206 g/mol. It is a hydrochloride salt that typically appears as a white to off-white crystalline powder, enhancing its water solubility for use in scientific research and pharmacology. The compound features a chiral center, designated by (R), which is crucial for its biological activity. The presence of a fluorine atom on the phenyl ring enhances its pharmacological properties, making it a significant subject of interest in medicinal chemistry and drug development.

Applications

This compound has diverse applications across various fields:

  • Pharmaceutical Development It can be modified to improve its efficacy or reduce side effects in pharmaceutical applications. Its unique structure allows for targeted modifications that can lead to novel therapeutic agents.
  • Medicinal Chemistry and Drug Development The presence of a fluorine atom on the phenyl ring enhances its pharmacological properties. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl group may engage in hydrophobic interactions, modulating the activity of target molecules and leading to potential anti-inflammatory and analgesic properties.
  • Biochemical Probe It is investigated as a biochemical probe to study enzyme.
  • Building Block for Synthesis It serves as a building block for synthesizing more complex molecules.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl ®-3-amino-3-(3-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The ester and amino groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

  • Methyl ®-3-amino-3-(4-fluorophenyl)propanoate hydrochloride
  • Methyl ®-3-amino-3-(2-fluorophenyl)propanoate hydrochloride
  • Methyl ®-3-amino-3-(3-chlorophenyl)propanoate hydrochloride

Comparison: Methyl ®-3-amino-3-(3-fluorophenyl)propanoate hydrochloride is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with different substituents or substitution positions, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties .

Biological Activity

Methyl (R)-3-amino-3-(3-fluorophenyl)propanoate hydrochloride, an organic compound with significant pharmacological potential, has garnered attention due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H12_{12}ClFNO2_2
  • Molecular Weight : 233.67 g/mol
  • CAS Number : 1391405-22-3
  • Appearance : White to off-white crystalline powder

The compound contains a chiral center, indicated by the (R) designation, which is crucial for its biological effects. The presence of a fluorine atom enhances its pharmacological properties, particularly in interactions with biological targets.

This compound exhibits its biological activity primarily through interactions with specific receptors and enzymes. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl group engages in hydrophobic interactions. This dual interaction capability allows the compound to modulate various biological pathways, potentially leading to:

  • Anti-inflammatory effects
  • Analgesic properties
  • Inhibition or activation of specific enzyme activities

In Vitro Studies

Recent studies have highlighted the compound's inhibitory potential against various enzymes. For instance, enzymatic assays demonstrated that it could inhibit certain enzyme activities related to inflammatory pathways, suggesting its potential as an anti-inflammatory agent .

Case Study: Analgesic Effects

A notable study investigated the analgesic effects of this compound in animal models. The results indicated a significant reduction in pain response compared to control groups, supporting its potential application in pain management therapies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Biological Activity
Methyl (R)-3-amino-3-(4-fluorophenyl)propanoate hydrochlorideC10_{10}H12_{12}ClFNO2_2Moderate analgesic effects
Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochlorideC11_{11}H14_{14}ClFNO2_2Lower anti-inflammatory activity

The incorporation of the fluorine atom in this compound appears to enhance binding affinity and selectivity towards target enzymes compared to its analogs .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting Materials : Appropriate fluorinated precursors.
  • Reagents : Potassium permanganate for oxidation and lithium aluminum hydride for reduction.
  • Conditions : Controlled temperature and pressure settings to optimize yield.

This compound has diverse applications across pharmacology and medicinal chemistry, particularly in developing new anti-inflammatory and analgesic drugs .

Properties

Molecular Formula

C10H13ClFNO2

Molecular Weight

233.67 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(3-fluorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1

InChI Key

JYMOEQWCXPGHHI-SBSPUUFOSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CC(=CC=C1)F)N.Cl

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.